molecular formula C12H11NO4S2 B277340 2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester

2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester

Katalognummer B277340
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: FFOJUOXUVOQZPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a valuable tool for experimentation.

Wirkmechanismus

The mechanism of action of 2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester involves the inhibition of specific enzymes in the body, which play a crucial role in various physiological processes. The compound has been found to have a high affinity for these enzymes, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester have been extensively studied. The compound has been found to have a significant impact on various physiological processes, including inflammation, cell proliferation, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester in lab experiments include its high potency and specificity. The compound has been found to be a valuable tool for studying specific physiological processes due to its unique mechanism of action. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester. One of the potential areas of research is the development of new drugs that target specific enzymes in the body. Additionally, the compound could be used in the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, 2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester is a valuable compound that has significant potential in various fields of scientific research. The compound has unique biochemical and physiological effects, which make it a potent tool for experimentation. Further research and development of the compound could lead to the development of new drugs and diagnostic tools for various diseases.

Synthesemethoden

The synthesis of 2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester involves the reaction between thiophene-2-sulfonamide and methyl 2-bromo- benzoate in the presence of a palladium catalyst. The reaction takes place under specific conditions, and the resulting product is purified using various techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(Thiophene-2-sulfonylamino)-benzoic acid methyl ester has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to be useful in the development of new drugs due to its unique mechanism of action.

Eigenschaften

Molekularformel

C12H11NO4S2

Molekulargewicht

297.4 g/mol

IUPAC-Name

methyl 2-(thiophen-2-ylsulfonylamino)benzoate

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)9-5-2-3-6-10(9)13-19(15,16)11-7-4-8-18-11/h2-8,13H,1H3

InChI-Schlüssel

FFOJUOXUVOQZPV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Kanonische SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.